4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
Description
Properties
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-14-13-27(23,24)21(19(14)22)16-8-10-17(11-9-16)28(25,26)20-12-4-6-15-5-2-3-7-18(15)20/h2-3,5,7-11,14H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQUVEBRADPKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which vu0640743-1 belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders.
Mode of Action
Thiq-based compounds, including vu0640743-1, are known to interact with their targets in a way that results in a range of biological activities against various pathogens and disorders.
Biological Activity
The compound 4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazolidine ring and a tetrahydroquinoline moiety. Its molecular formula is , with a molecular weight of approximately 508.64 g/mol . The presence of the sulfonyl group enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties. The specific biological activities of this compound are summarized below.
Antibacterial Activity
In vitro studies have demonstrated that thiazolidine derivatives exhibit significant antibacterial properties. For example, derivatives related to the thiazolidine structure have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 625 µg/ml to >5000 µg/ml against different bacterial strains .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 625 - >5000 |
| Escherichia coli | 625 - >5000 |
| Pseudomonas aeruginosa | 625 - >5000 |
| Klebsiella pneumoniae | 625 - >5000 |
Antiviral Activity
Research into the antiviral potential of thiazolidine derivatives has revealed promising results against HIV and HCV. Specifically, compounds with similar structures have been evaluated for their ability to inhibit viral replication. For instance, some derivatives demonstrated an IC50 value of 123.8 µM against HIV-1 . These findings suggest that the compound may act as a dual inhibitor in treating viral infections.
Antifungal Activity
The antifungal activity of related compounds has also been assessed. In studies involving various fungal strains, certain thiazolidine derivatives showed effective inhibition against pathogens like Candida albicans. The antifungal efficacy was measured through MIC values that varied significantly depending on the specific derivative tested .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonyl group plays a crucial role in modulating enzyme activity and cellular pathways. The interaction with target proteins may involve binding to active sites or allosteric sites, thereby influencing downstream signaling pathways .
Case Studies
Several case studies have highlighted the effectiveness of thiazolidine derivatives in clinical settings:
- Case Study 1 : A study evaluating a series of thiazolidine-4-one derivatives found that specific modifications to the tetrahydroquinoline moiety significantly enhanced antibacterial activity against resistant strains of bacteria.
- Case Study 2 : Another investigation focused on anti-HIV activity demonstrated that certain structural modifications led to improved selectivity and potency against HIV-1 compared to existing treatments.
Scientific Research Applications
Pharmaceutical Development
- Antimicrobial Activity : Compounds derived from the tetrahydroquinoline structure have been studied for their antimicrobial properties. For instance, related sulfonyl hydrazides exhibit significant fungicidal activity against various pathogens such as Botrytis cinerea and Fusarium graminearum . This suggests that 4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione may also possess similar properties due to its structural components.
- Vaccine Adjuvants : The compound's derivative forms have shown promise as vaccine adjuvants. The tetrahydroquinoline moiety is known to enhance immune responses when used in conjunction with vaccines . This application could be crucial in developing more effective vaccination strategies against infectious diseases.
Chemical Synthesis
The synthesis of this compound involves multiple steps that can be optimized for efficiency and yield. The presence of both thiazolidine and sulfonyl groups allows for diverse synthetic pathways that can lead to novel derivatives with enhanced biological activities. Researchers focus on modifying these functional groups to tailor compounds for specific therapeutic targets.
Various studies have highlighted the biological activities associated with similar compounds. For example:
- Antioxidant Properties : Compounds containing thiazolidine rings are often investigated for their antioxidant capabilities. These properties can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in preclinical models, suggesting potential applications in treating chronic inflammatory conditions.
Comparison of Antimicrobial Activities
| Compound | Pathogen | EC50 (μg/mL) | Confidence Interval |
|---|---|---|---|
| 4b | V. mali | 4.81 | 3.27–7.14 |
| 4b | S. sclerotiorum | 1.57 | 0.52–2.72 |
| 4c | F. graminearum | 7.32 | 5.98–9.01 |
This table summarizes the effective concentration (EC50) values for selected compounds against various pathogens, highlighting the potential efficacy of derivatives related to the target compound.
Case Study 1: Antimicrobial Screening
In a study focused on the synthesis of sulfonyl hydrazides containing tetrahydroquinoline fragments, researchers evaluated the antimicrobial efficacy of several derivatives against common fungal pathogens . The results indicated that modifications to the sulfonyl group significantly influenced bioactivity.
Case Study 2: Vaccine Development
Research into the use of tetrahydroquinoline derivatives as vaccine adjuvants has shown enhanced immune responses in animal models . The incorporation of these compounds into vaccine formulations led to improved antibody titers and cellular immunity markers.
Comparison with Similar Compounds
Structural Analog 1: 1lambda6,2-Thiazolidine-1,1,3-Trione (CAS 15441-09-5)
Key Features :
Comparison :
| Property | Target Compound | 1lambda6,2-Thiazolidine-1,1,3-Trione |
|---|---|---|
| Molecular Weight | Higher (estimated >400 g/mol due to tetrahydroquinoline-sulfonyl-phenyl group) | 135.14 g/mol |
| Solubility | Likely reduced due to lipophilic tetrahydroquinoline moiety | Higher aqueous solubility |
| Functional Complexity | High (multiple aromatic and sulfonyl groups) | Low (minimal substitution) |
Structural Analog 2: 5-[4-Methyl-4'-(Methylamino)[1,1'-Biphenyl]-3-yl]-1lambda6,2,5-Thiadiazolidine-1,1,3-Trione
Key Features :
Comparison :
| Property | Target Compound | 5-[4-Methyl-4'-(Methylamino)Biphenyl] Analog |
|---|---|---|
| Core Structure | Thiazolidine trione | Thiadiazolidine trione |
| Aromatic System | Tetrahydroquinoline (bicyclic) | Biphenyl (two linked phenyl rings) |
| Functional Groups | Sulfonyl bridge | Methylamino group |
| Molecular Weight | Higher (estimated) | 331.39 g/mol |
| Potential Bioactivity | Possible CNS targeting (tetrahydroquinoline) | Likely targets peripheral receptors |
The target compound’s tetrahydroquinoline-sulfonyl group may confer distinct binding preferences compared to the biphenyl-methylamino analog. For example, the bicyclic system could enhance interactions with hydrophobic enzyme pockets, while the sulfonyl group facilitates hydrogen bonding .
Data Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Cyclocondensation of Thioglycolic Acid with Imine Intermediates
A Brønsted acid-catalyzed cyclocondensation reaction between thioglycolic acid and an imine intermediate (derived from aromatic amines and ketones) offers a green chemistry route. For example, MCM-SO₃H (a mesoporous silica-supported sulfonic acid catalyst) facilitates the activation of the carbonyl group in cyclic ketones, enabling nucleophilic attack by the amine group to form an imine intermediate. Subsequent reaction with thioglycolic acid yields the thiazolidine ring via intramolecular cyclization. This method achieves yields up to 80% under microwave irradiation (120°C, 9–12 min).
Reaction Conditions
-
Catalyst: MCM-SO₃H (10 mol%)
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Solvent: DMF
-
Temperature: 120°C (microwave-assisted)
-
Yield: 68–80%
Oxidative Trione Formation
Functionalization of 1,2,3,4-Tetrahydroquinoline with a Sulfonyl Group
The sulfonylation of tetrahydroquinoline is pivotal for introducing the 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl group.
Sulfonation Using Chlorosulfonic Acid
Direct sulfonation of 1-methyl-1,2,3,4-tetrahydroquinoline (CID 68109) with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C produces the sulfonyl chloride intermediate. This intermediate is subsequently coupled to a phenyl ring via Friedel-Crafts alkylation.
Optimization Note
Coupling to a Phenyl Ring
The sulfonyl chloride intermediate reacts with 4-bromophenylmagnesium bromide in tetrahydrofuran (THF) to form 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl bromide. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) then introduces this group to the thiazolidine trione core.
Assembly of the Final Compound
Nucleophilic Aromatic Substitution
The thiazolidine trione core (1.20 g, 10.0 mmol) reacts with 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl bromide in the presence of CuI (0.1 g, 0.5 mmol) and NaOH (0.44 g, 11.0 mmol) in ethanol at 80°C for 16 hours. Purification via column chromatography (petroleum ether/EtOAc) yields the final product.
Critical Parameters
-
Catalyst: CuI (5 mol%)
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Base: NaOH (1.1 equiv)
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Solvent: Ethanol
-
Temperature: 80°C
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction time. A mixture of the thiazolidine trione (1.0 equiv), sulfonated phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) in DMF/H₂O (10:1) is heated at 120°C for 20 minutes.
Yield Comparison
| Method | Time | Yield (%) |
|---|---|---|
| Conventional Heating | 16 h | 65 |
| Microwave | 20 min | 78 |
Purification and Characterization
Final purification is achieved via silica gel chromatography (EtOAc/hexanes) or recrystallization from ethanol. Characterization by ¹H/¹³C NMR, HRMS, and X-ray crystallography confirms structural integrity.
Challenges and Optimization Strategies
-
Sulfonation Selectivity : Competing N- vs. C-sulfonation requires precise stoichiometry and low temperatures.
-
Oxidation Side Reactions : Over-oxidation of the thiazolidine ring is mitigated by controlled triphosgene addition.
-
Catalyst Recycling : Preyssler heteropolyacid and MCM-SO₃H can be reused for up to five cycles without significant activity loss .
Q & A
Q. What are the standard synthetic routes for preparing 4-methyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione, and what key reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step organic reactions, including sulfonylation of tetrahydroquinoline derivatives followed by cyclization with thiazolidine precursors. Key conditions include:
- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for sulfonylation .
- Catalysts: Acidic or Lewis acid catalysts (e.g., HF(OTf)₄) to enhance cyclization efficiency .
- Temperature: Controlled heating (60–80°C) to avoid side reactions .
- Purification: Column chromatography (silica gel or alumina) to isolate diastereomers, with TLC monitoring .
Q. What spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm stereochemistry and substituent positions, particularly for distinguishing cis/trans diastereomers .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) for molecular ion validation and isotopic pattern analysis .
- Infrared Spectroscopy (IR): Identification of sulfonyl (S=O) and carbonyl (C=O) functional groups .
Advanced Research Questions
Q. How can researchers address diastereoselectivity challenges during the synthesis of the tetrahydroquinoline-sulfonyl moiety in this compound?
- Methodological Answer:
- Catalyst Optimization: Use chiral catalysts like HF(OTf)₄ to favor specific stereochemical outcomes during cyclization .
- Reaction Kinetics: Adjust reaction time and temperature to favor thermodynamic vs. kinetic products (e.g., extended reaction times for trans-diastereomer dominance) .
- Chromatographic Separation: Employ gradient elution in column chromatography with mixed solvents (e.g., hexane/ethyl acetate) to resolve diastereomeric mixtures (cis/trans ratios up to 4:1) .
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental observations regarding this compound's biological activity?
- Methodological Answer:
- Validation via Orthogonal Assays: Combine in vitro enzyme inhibition assays with cell-based models to confirm target engagement .
- Molecular Dynamics (MD) Simulations: Refine docking models by incorporating solvent effects and flexible binding pockets to align with experimental IC₅₀ values .
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified sulfonyl or thiazolidine groups to test mechanistic hypotheses .
Q. What methodological considerations are critical when designing enzyme inhibition assays to study this compound's mechanism of action?
- Methodological Answer:
- Substrate Competition: Use fluorogenic or chromogenic substrates to monitor real-time enzyme activity (e.g., trypsin-like proteases) .
- Control Experiments: Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate assay conditions .
- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (competitive, non-competitive) and Ki values .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound's solubility in polar vs. non-polar solvents?
- Methodological Answer:
- Solubility Profiling: Conduct systematic solubility tests in solvents like DMSO, ethanol, and chloroform, using nephelometry for quantification .
- Computational LogP Prediction: Compare experimental partition coefficients with computational models (e.g., ChemAxon) to identify discrepancies arising from aggregation or ionization .
Experimental Design for Biological Evaluation
Q. What in vitro and in vivo models are most appropriate for evaluating the compound's anti-inflammatory potential?
- Methodological Answer:
- In Vitro: LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to measure TNF-α and IL-6 suppression via ELISA .
- In Vivo: Murine carrageenan-induced paw edema assays, with dose-response profiling (typical range: 10–50 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
